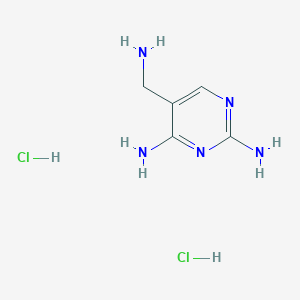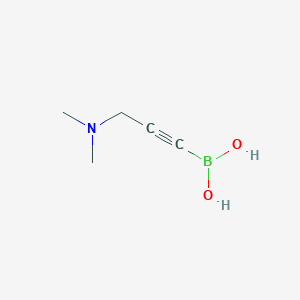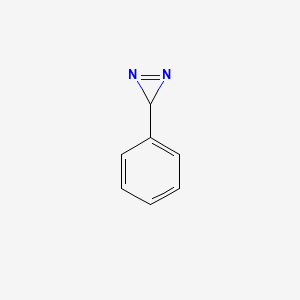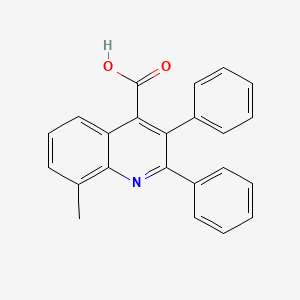
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride: is an organic compound with the molecular formula C5H11Cl2N5 and a molecular weight of 212.08 g/mol . It belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific chemical properties .
Biology: In biological research, this compound is used to study the interactions between pyrimidine derivatives and biological macromolecules. It is also used in the synthesis of nucleoside analogs for antiviral and anticancer research .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, thereby exerting its effects on cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound also belongs to the class of aminopyrimidines and has similar chemical properties.
4,5-Diaminopyrimidine: Another aminopyrimidine derivative with comparable reactivity and applications.
Uniqueness: 5-(Aminomethyl)pyrimidine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C5H11Cl2N5 |
|---|---|
Molekulargewicht |
212.08 g/mol |
IUPAC-Name |
5-(aminomethyl)pyrimidine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C5H9N5.2ClH/c6-1-3-2-9-5(8)10-4(3)7;;/h2H,1,6H2,(H4,7,8,9,10);2*1H |
InChI-Schlüssel |
RRHFWLWUPKMTTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3,5,6-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11925029.png)






